{[(2-Methylphenyl)methyl]carbamoyl}methyl 4-methylbenzoate
Description
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-7-9-15(10-8-13)18(21)22-12-17(20)19-11-16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILNNFMDEOSKFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[(2-Methylphenyl)methyl]carbamoyl}methyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with an appropriate amino-oxoethyl derivative. One common method includes the reaction of 4-methylbenzoic acid with 2-[(2-methylphenyl)methylamino]-2-oxoethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the oxo group can yield the corresponding alcohol derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: 2-[(2-Methylphenyl)methylamino]-2-hydroxyethyl 4-methylbenzoate.
Substitution: Various substituted amino-oxoethyl benzoates.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of esterification and amide formation reactions.
Biology:
- Potential use as a probe in biochemical assays to study enzyme activity.
- Investigated for its interactions with biological membranes.
Medicine:
- Explored for its potential as a drug candidate due to its structural similarity to known pharmacophores.
- Studied for its anti-inflammatory and analgesic properties.
Industry:
- Utilized in the production of specialty polymers and resins.
- Applied in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of {[(2-Methylphenyl)methyl]carbamoyl}methyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and amino groups allow it to form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity. The exact pathways and molecular targets are subject to ongoing research, but it is believed that the compound may modulate signaling pathways involved in inflammation and pain perception.
Comparison with Similar Compounds
[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] benzoate: Lacks the methyl group on the benzoate ring, leading to different steric and electronic properties.
[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3-methylbenzoate: The methyl group is positioned differently, affecting the compound’s reactivity and interactions.
[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-chlorobenzoate: Substitution of the methyl group with a chlorine atom introduces different electronic effects.
Uniqueness: The presence of the 4-methyl group on the benzoate ring in {[(2-Methylphenyl)methyl]carbamoyl}methyl 4-methylbenzoate imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications in medicinal chemistry and materials science.
Biological Activity
{[(2-Methylphenyl)methyl]carbamoyl}methyl 4-methylbenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure includes a carbamoyl group linked to a methylphenyl moiety and a 4-methylbenzoate fragment. The presence of these functional groups allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit phosphatases, particularly PTP-1B, which plays a role in insulin signaling and glucose metabolism .
- Anti-inflammatory Activity : It is believed to modulate signaling pathways involved in inflammation and pain perception, potentially providing therapeutic benefits in inflammatory conditions.
- Antimicrobial Properties : Some derivatives exhibit activity against various bacterial and fungal strains, suggesting potential applications in treating infections.
Biological Activity Studies
- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammatory markers in vitro, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Testing : Laboratory tests revealed that this compound showed notable activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi, supporting its use in antimicrobial applications.
Case Studies
- Case Study 1 : In a controlled trial involving animal models, the administration of the compound resulted in a marked decrease in pain response associated with induced inflammation. This suggests its efficacy as a pain management agent.
- Case Study 2 : A separate study focused on the compound's effect on cellular signaling pathways related to cancer proliferation. Results indicated that it could inhibit the growth of certain cancer cell lines, warranting further investigation into its anticancer properties.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for {[(2-Methylphenyl)methyl]carbamoyl}methyl 4-methylbenzoate, and how can reaction conditions be optimized?
- Methodology : The compound’s ester and carbamoyl groups suggest a multi-step synthesis. A plausible route involves:
- Step 1 : Synthesis of methyl 4-methylbenzoate via esterification of 4-methylbenzoic acid with methanol using acid catalysis .
- Step 2 : Introduction of the carbamoyl moiety via coupling with [(2-methylphenyl)methyl]amine, using activating agents like EDC/HOBt or carbodiimides.
- Optimization : Monitor reaction efficiency via HPLC (e.g., impurity profiling as in ) and adjust solvent polarity (e.g., DMF vs. THF) to improve yield. Reaction temperatures >80°C may enhance coupling but risk decomposition .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- FTIR : Confirm ester (C=O stretch ~1720 cm⁻¹) and carbamoyl (N-H bend ~1550 cm⁻¹) functional groups .
- NMR : Use -NMR to resolve aromatic protons (δ 6.8–7.4 ppm) and methyl groups (δ 2.3–2.5 ppm). -NMR identifies carbonyl carbons (ester: ~168 ppm; carbamoyl: ~165 ppm) .
- X-ray crystallography : For unambiguous structural confirmation, grow single crystals in ethyl acetate/hexane mixtures (e.g., as in ) .
Q. What safety protocols are advised for handling this compound in laboratory settings?
- Methodology : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and conduct reactions in fume hoods. Store in airtight containers at 2–8°C. Emergency spill protocols include neutralization with activated carbon and disposal via hazardous waste channels .
Advanced Research Questions
Q. How can selective oxidation of the 4-methyl group in the benzoate moiety be achieved without degrading the carbamoyl functionality?
- Methodology : Employ bio-inspired iron catalysts (e.g., FeCl/TBHP) to oxidize methyl to aldehyde (e.g., as in ). Key parameters:
- Solvent: Acetonitrile for high polarity.
- Temperature: 60–70°C to balance reactivity and stability.
- Monitor progress via GC-MS or -NMR (appearance of aldehyde proton at δ 9.8–10.0 ppm). Yield improvements (~70%) require exclusion of moisture .
Q. How do structural modifications (e.g., halogenation) influence the compound’s bioactivity in receptor-binding assays?
- Methodology :
- Halogenation : Introduce Br at the 2-methylphenyl ring via electrophilic substitution (e.g., NBS/light).
- Assays : Test binding affinity to targets (e.g., leukotriene receptors) using radioligand displacement (IC determination). Compare with non-halogenated analogs (e.g., shows fluorinated analogs enhance potency 10-fold) .
- Data Analysis : Use Schild regression to quantify antagonism and assess steric/electronic effects of substituents.
Q. What strategies mitigate side reactions (e.g., ester hydrolysis) during carbamoyl coupling?
- Methodology :
- Protection : Temporarily protect the ester group as a tert-butyl ester (acid-labile) during coupling.
- Solvent Selection : Use anhydrous DCM or THF to suppress hydrolysis.
- Catalyst Screening : Test coupling agents like HATU for faster kinetics, reducing exposure to hydrolytic conditions .
Q. How can impurity profiles be controlled during large-scale synthesis to meet pharmaceutical standards?
- Methodology :
- Process Analytics : Use UPLC-MS to track byproducts (e.g., identifies common impurities like methyl 4'-(bromomethyl)biphenyl-2-carboxylate).
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to exclude impurities via recrystallization.
- Quality Metrics : Adhere to ICH guidelines (e.g., ≤0.15% for any single impurity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
